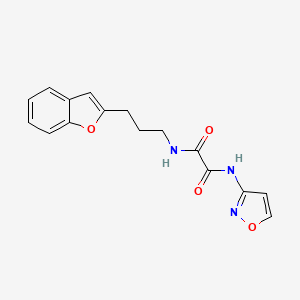

N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c20-15(16(21)18-14-7-9-22-19-14)17-8-3-5-12-10-11-4-1-2-6-13(11)23-12/h1-2,4,6-7,9-10H,3,5,8H2,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMZTNLLBLUPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

Formation of Benzofuran-2-yl Propylamine: This intermediate is synthesized by reacting benzofuran with propylamine under suitable conditions.

Formation of Isoxazol-3-yl Oxalamide: Isoxazole is reacted with oxalyl chloride to form isoxazol-3-yl oxalamide.

Coupling Reaction: The final step involves coupling benzofuran-2-yl propylamine with isoxazol-3-yl oxalamide under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The isoxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted oxalamide derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and stability under various chemical conditions.

Biology:

- Investigated for potential biological activity, including antimicrobial and anticancer properties.

- Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine:

- Explored as a potential therapeutic agent due to its unique structural features.

- Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the development of new materials with specific properties.

- Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and isoxazole moieties. These interactions may involve hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10)

N-[2-(2,3-Dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide (898432-69-4)

- Structure : Contains a furan ring and dihydroindole group linked via an ethyl chain to a benzamide .

- Key Differences: Replacement of oxalamide with benzamide reduces hydrogen-bonding capacity. The furan ring (vs.

Physicochemical Properties

| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | ~3.2 | 3 | 6 | ~357.4 |

| Compound 10 | ~4.1 | 4 | 7 | ~493.3 |

| 898432-69-4 | ~2.8 | 1 | 4 | ~348.4 |

Analysis :

- The target compound’s lower LogP compared to Compound 10 suggests better aqueous solubility, critical for oral bioavailability.

- Fewer hydrogen-bond donors than Compound 10 may reduce off-target interactions.

Pharmacological and Functional Comparisons

Enzyme Binding and Selectivity

- Compound 10 : The dichlorophenyl-piperazine group is associated with dopamine receptor antagonism in literature, though unconfirmed in the evidence .

- Target Compound : Benzofuran and isoxazole motifs are linked to kinase inhibition (e.g., MAPK or JAK pathways) in structurally related molecules.

Metabolic Stability

- Isoxazole rings (target compound) are more resistant to oxidative metabolism than pyrazole (Compound 10) or furan (898432-69-4) groups, which are prone to CYP450-mediated degradation.

Biological Activity

N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Compound Overview

This compound is characterized by a benzofuran moiety linked to an isoxazole ring through an oxalamide bridge. The compound's unique structure suggests potential interactions with various biological targets, including enzymes and receptors.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | N-[3-(1-benzofuran-2-yl)propyl]-N'-(1,2-oxazol-3-yl)oxamide |

| Molecular Formula | C16H15N3O4 |

| CAS Number | 2034380-04-4 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Benzofuran-2-yl Propylamine : This intermediate is synthesized by reacting benzofuran with propylamine.

- Formation of Isoxazol-3-yl Oxalamide : Isoxazole reacts with oxalyl chloride to yield isoxazol-3-yl oxalamide.

- Coupling Reaction : The final step involves coupling the two intermediates under controlled conditions to form the target compound.

The precise mechanism of action for this compound remains partially understood. However, it is believed that the compound interacts with specific molecular targets through:

- Hydrogen Bonding : Facilitating binding to target sites.

- Hydrophobic Interactions : Enhancing affinity towards lipid membranes or hydrophobic pockets in proteins.

- π–π Stacking : Stabilizing interactions with aromatic residues in proteins.

These interactions may lead to modulation of biological pathways associated with cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activities. For instance, a related compound was shown to generate radicals and disrupt mitochondrial membrane potential, leading to cell death in cancer lines . This suggests a potential for this compound in cancer therapy.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. A study on benzofuran derivatives demonstrated broad-spectrum antimicrobial activity against various pathogens . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise against both Gram-positive and Gram-negative bacteria as well as fungi.

Comparative Studies

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)acetamide | Moderate cytotoxicity | Similar interaction mechanisms |

| N1-(3-(benzofuran-2-yloxy)-N2-(isoxazol-5-yloxy)carbamate | Antimicrobial activity | Disruption of cell membrane integrity |

Case Studies

Several case studies have been conducted on compounds with structural similarities to N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yil)oxalamide. For example:

- Anticancer Studies : A series of benzofuran derivatives were tested against various cancer cell lines, revealing IC50 values indicating potent cytotoxic effects .

- Antimicrobial Efficacy : Research has shown that certain benzofuran derivatives possess MIC values ranging from 250 µg/ml to 7.81 µg/ml against various microbial strains .

Q & A

Q. What are the optimized synthetic routes for N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of benzofuran-2-ylpropylamine via Friedel-Crafts alkylation of benzofuran with 3-bromopropane, followed by amination .

- Step 2 : Activation of oxalic acid derivatives (e.g., ethyl oxalyl chloride) for coupling with isoxazol-3-amine under anhydrous conditions .

- Step 3 : Final coupling using carbodiimide reagents (e.g., DCC) in dichloromethane at 0–5°C to form the oxalamide bond .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography. Yield improvements (>75%) are achieved by maintaining inert atmospheres (N₂) and controlled stoichiometry (1:1.05 molar ratio) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify benzofuran protons (δ 6.8–7.5 ppm) and isoxazole protons (δ 8.1–8.3 ppm). Carbonyl groups (oxalamide) appear at ~160–165 ppm in 13C NMR .

- FT-IR : Confirm amide bonds (N–H stretch: ~3300 cm⁻¹; C=O: ~1680 cm⁻¹) and benzofuran C–O–C (1260 cm⁻¹) .

- HRMS : Verify molecular ion [M+H]+ at m/z 382.142 (calculated for C₁₉H₁₈N₃O₄) with <2 ppm error .

Q. How should researchers design initial biological screening assays to evaluate antimicrobial potential against Gram-positive pathogens?

- Methodological Answer :

- Assay Design : Use broth microdilution (CLSI guidelines) with Staphylococcus aureus (ATCC 25923) and Enterococcus faecalis (ATCC 29212). Test concentrations: 1–128 µg/mL .

- Controls : Include ciprofloxacin (positive) and DMSO (negative). Monitor bacterial growth (OD₆₀₀) at 24 hours.

- Data Interpretation : MIC (Minimum Inhibitory Concentration) ≤32 µg/mL suggests promising activity. Confirm via time-kill assays for bactericidal effects .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for oxalamide derivatives in anticancer studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .

- Tumor Microenvironment Modeling : Use 3D spheroid assays (MCF-7 cells) with hypoxic conditions to mimic in vivo resistance mechanisms .

- Dose Optimization : Adjust dosing regimens in xenograft models (e.g., BALB/c mice) based on in vitro IC₅₀ values, accounting for hepatic clearance rates .

Q. What computational modeling approaches predict the binding affinity of this compound to neurological targets like GABA receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with GABA_A α5 subunit (PDB ID: 6HUP). Prioritize hydrogen bonding with Asn110 and hydrophobic interactions with Phe77 .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein contact frequencies .

- QSAR Models : Develop regression models using descriptors (e.g., LogP, polar surface area) from analogs with known IC₅₀ values against GABA receptors .

Q. How can structure-activity relationship (SAR) studies optimize neuroprotective effects while minimizing off-target interactions?

- Methodological Answer :

- Analog Synthesis : Modify substituents on benzofuran (e.g., electron-withdrawing groups at C5) and isoxazole (e.g., methyl at C4) to enhance blood-brain barrier permeability .

- Target Selectivity Screening : Profile against kinase panels (e.g., Eurofins) to identify off-target inhibition. Prioritize analogs with >50-fold selectivity for neuroprotective targets .

- In Vivo Toxicity : Assess hepatotoxicity (ALT/AST levels) and CNS side effects (rotarod test) in zebrafish models .

Q. What advanced chromatographic techniques separate stereoisomers formed during synthesis of benzofuran-containing oxalamides?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak AD-H column (250 × 4.6 mm) with hexane/isopropanol (85:15) at 1 mL/min. Detect enantiomers via UV (254 nm) with resolution >2.0 .

- SFC (Supercritical Fluid Chromatography) : Optimize CO₂/ethanol gradients (10–40% modifier) for faster separation (<10 minutes) with minimal solvent waste .

- CD Spectroscopy : Confirm enantiopurity by correlating elution order with Cotton effects (e.g., positive at 230 nm for R-configuration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.